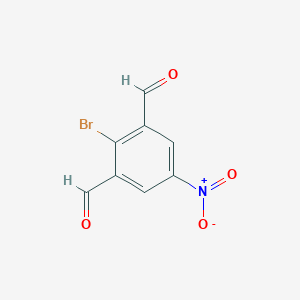

2-溴-5-硝基苯-1,3-二甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives similar to 2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde has been explored through various chemical reactions. For instance, the acid-catalyzed ring closures and transformations of certain carbaldehydes have been studied, indicating methods that might be applicable to the synthesis of related compounds (Bertha et al., 1998). Additionally, the efficient addition reaction of bromonitromethane to aldehydes catalyzed by NaI presents a new route to synthesize bromo-nitro compounds under mild conditions, which could be relevant for the synthesis of 2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde (Concellón et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds provides insight into the potential structure of 2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde. For instance, the crystal structures of various benzene derivatives have been determined, revealing how substituents like bromo and nitro groups influence molecular configuration and association in crystals. This information is crucial for understanding the molecular geometry and potential intermolecular interactions of 2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde (Ebersbach et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving bromo- and nitrobenzaldehydes have been extensively studied. For example, the regioselective bromine/lithium exchange in dibromonitrobenzene leading to bromonitrobenzaldehydes indicates the reactivity and potential transformations of bromo- and nitro-substituted compounds (Voss & Gerlach, 1989). Furthermore, carbene-catalyzed reductive coupling reactions offer insight into the activation and transformation possibilities for nitrobenzyl bromides, which could be relevant for derivatives of 2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde (Li et al., 2016).

Physical Properties Analysis

The physical properties of 2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde, such as solubility, melting point, and boiling point, can be inferred from studies on similar compounds. For example, the analysis of crystal structures and intermolecular interactions in related benzene derivatives provides insights into the solubility and melting points, which are crucial for practical applications and handling of the compound (Bosch et al., 2022).

Chemical Properties Analysis

The chemical properties of 2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are vital for its applications in synthesis and material science. Studies on similar compounds, such as the aldol-type condensation reactions and the behavior of bromo- and nitro-substituted benzaldehydes under various conditions, shed light on the chemical behavior and versatility of 2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde (Adhikary et al., 1987).

科学研究应用

化学合成和反应

2-溴-5-硝基苯-1,3-二醛参与了各种化学合成和反应研究。Bourgeois等人(2005年)描述了功能化间苯二酚的制备过程,强调了溴化在创造具有潜在应用价值的新化合物方面的实用性,涉及各种化学领域。所呈现的溴化合物的X射线晶体结构显示出在化学合成和材料科学方面进一步探索的重要潜力(Bourgeois & Stoeckli-Evans, 2005)。同样,Mroz等人(2020年)讨论了溴化合物实验中各向异性位移参数的挑战和见解,深化了我们对溴硝基化合物的材料性质和晶体学的理解(Mroz et al., 2020)。

杂环化学

该化合物在杂环化学中发挥作用,用于硝基取代的酰基苯或亚胺苯向2,1-苯并异噁唑的环化,表明其在合成复杂杂环结构中的重要性(Kim et al., 2000)。这种应用展示了该化合物在合成具有潜在用途的新型杂环化合物方面的多功能性,包括药物化学和材料科学。

有机合成和材料

在有机合成和材料领域,Ebersbach等人(2022年)关于涉及溴甲基取代基的晶体结构的研究揭示了该化合物在形成分子二聚体和二维聚集物方面的应用。这些发现对分子工程和纳米技术领域具有深远的影响,为开发具有定制属性的新材料开辟了途径(Ebersbach et al., 2022)。

安全和危害

属性

IUPAC Name |

2-bromo-5-nitrobenzene-1,3-dicarbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO4/c9-8-5(3-11)1-7(10(13)14)2-6(8)4-12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRYMSLCTSYJFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Br)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

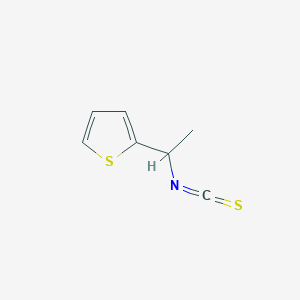

![2-Amino-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile](/img/structure/B2480208.png)

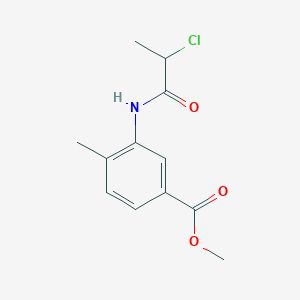

![N-(4-chlorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480210.png)

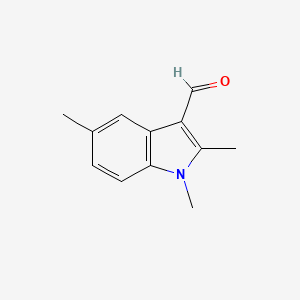

![N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480211.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2480219.png)

![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2480221.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480223.png)

![4-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]butanenitrile](/img/structure/B2480228.png)

![1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2480229.png)

![N-[(4-Prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2480230.png)

![N-(3-acetylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2480231.png)